2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

Description

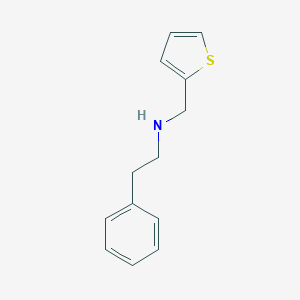

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKLGDWBZFUNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, a secondary amine with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction

This compound is a molecule of interest due to its structural components: a phenethylamine backbone and a thiophene moiety. Phenethylamines are a class of organic compounds known for their psychoactive properties and are found in a variety of stimulants, hallucinogens, and entactogens[1]. The thiophene ring is a common heterocyclic motif in many pharmaceuticals, contributing to their biological activity. The combination of these two pharmacophores in this compound makes it a valuable target for synthesis and pharmacological evaluation.

This guide will detail a robust synthetic route to this compound via reductive amination, a widely used and efficient method for the formation of amines[2]. Furthermore, a comprehensive characterization of the synthesized compound using modern analytical techniques will be presented.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of 2-phenylethanamine with thiophene-2-carboxaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

Caption: Reductive amination of 2-phenylethanamine with thiophene-2-carboxaldehyde.

Experimental Protocol

This protocol is adapted from established reductive amination procedures[2][3].

Materials:

-

2-Phenylethanamine

-

Thiophene-2-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-phenylethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

-

Slowly add the slurry of the reducing agent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Characterization of this compound

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Phenyl Protons: Multiplet around δ 7.2-7.4 ppm. Thiophene Protons: Multiplets in the range of δ 6.9-7.3 ppm. CH₂ (benzyl): Triplet around δ 2.8-3.0 ppm. CH₂ (thiophene-adjacent): Singlet around δ 3.8-4.0 ppm. CH₂ (amine-adjacent): Triplet around δ 2.8-3.0 ppm. NH: Broad singlet, chemical shift can vary (δ 1.5-2.5 ppm). |

| ¹³C NMR | Phenyl Carbons: Signals between δ 126-140 ppm. Thiophene Carbons: Signals between δ 124-145 ppm. CH₂ (benzyl): Signal around δ 36 ppm. CH₂ (thiophene-adjacent): Signal around δ 50 ppm. CH₂ (amine-adjacent): Signal around δ 52 ppm. |

| FTIR (cm⁻¹) | N-H Stretch (secondary amine): Weak to medium band around 3300-3500 cm⁻¹[4]. C-H Stretch (aromatic): Bands above 3000 cm⁻¹. C-H Stretch (aliphatic): Bands between 2850-3000 cm⁻¹. C=C Stretch (aromatic): Bands around 1450-1600 cm⁻¹. C-N Stretch: Band around 1180-1360 cm⁻¹. |

| Mass Spec. | [M+H]⁺: Expected at m/z = 218.10. The fragmentation pattern would likely show a prominent peak corresponding to the loss of the benzyl group (C₇H₇, 91 m/z) or the thienylmethyl group (C₅H₅S, 97 m/z)[5]. |

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound via reductive amination. The provided experimental protocol, along with the detailed characterization workflow and predicted spectroscopic data, serves as a valuable resource for chemists and researchers. The successful synthesis and purification of this compound will enable further investigation into its pharmacological properties and potential as a lead compound in drug discovery programs.

References

-

ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

-

ScienceMadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

- Google Patents. (n.d.). CN102020631B - Synthetic method of 2-thiophene ethylamine.

-

ResearchGate. (n.d.). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Retrieved from [Link]

-

SCIRP. (n.d.). Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

PubChem. (n.d.). Ethylamine, N-decyl-N-methyl-2-(2-thiophenyl)-. Retrieved from [Link]

-

PubMed Central. (n.d.). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Retrieved from [Link]

-

Forendex. (n.d.). Methiopropamine: An Analytical Profile. Retrieved from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sciencemadness.org [sciencemadness.org]

- 4. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]

- 5. forendex.southernforensic.org [forendex.southernforensic.org]

Spectroscopic Characterization of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine: A Predictive and Methodological Guide

Foreword: Navigating the Known and the Predicted

In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecules is paramount. This guide is dedicated to the spectroscopic analysis of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine , a compound of interest at the intersection of phenethylamine and thiophene chemistries. It is crucial to inform the reader that, at the time of this writing, a complete, publicly available experimental dataset (NMR, IR, MS) for this specific molecule has not been identified.

Therefore, this document adopts a dual-pronged approach. Firstly, it serves as a predictive guide, leveraging established principles of spectroscopy and data from structurally analogous compounds to forecast the expected spectral features of the title molecule. This predictive analysis is grounded in a thorough understanding of how different molecular fragments contribute to the overall spectroscopic signature. Secondly, it provides detailed, field-proven methodologies for acquiring and interpreting high-quality spectroscopic data, should a researcher synthesize or procure this compound. This ensures that the guide remains a valuable, practical resource for the scientific community. Every protocol described herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound comprises a phenethylamine core N-substituted with a thiophen-2-ylmethyl group. This structure suggests a rich and informative spectroscopic profile.

Figure 2: A generalized workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: The choice of spectrometer field strength (e.g., 400, 500, or 600 MHz) will influence spectral resolution. Higher field strengths are generally preferable for resolving complex multiplets.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the TMS signal (δ 0.00 ppm). For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale and Comparative Insights |

| 3300 - 3350 | N-H stretch (secondary amine) | Weak to medium | Secondary amines typically show a single, relatively weak N-H stretching band in this region.[1] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | These bands are characteristic of C-H bonds on the phenyl and thiophene rings. |

| 2850 - 2960 | C-H stretch (aliphatic) | Medium | These absorptions arise from the methylene groups in the ethylamine chain. |

| 1580 - 1610 | C=C stretch (aromatic) | Medium to weak | Characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| 1450 - 1500 | C=C stretch (aromatic) | Medium to strong | |

| 1100 - 1250 | C-N stretch | Medium | The stretching vibration of the carbon-nitrogen bond is expected in this region for secondary amines.[2] |

| 690 - 770 | C-H out-of-plane bend (aromatic) | Strong | The substitution pattern on the phenyl ring (monosubstituted) will give rise to strong bands in this region. |

Experimental Protocol for IR Data Acquisition

Figure 4: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ at m/z 232.

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a syringe pump into an ESI source is also a common method.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. High-resolution mass spectrometry (HRMS), often performed on a TOF or Orbitrap instrument, is highly recommended to determine the elemental composition of the molecular ion and its fragments, confirming the molecular formula.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragment ions, which in turn supports the overall molecular structure.

Conclusion: A Framework for Characterization

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a robust hypothesis for the experimental characterization of this molecule. The detailed experimental protocols outlined for each spectroscopic technique serve as a practical manual for researchers, ensuring the acquisition of high-quality, reproducible data. By integrating predictive analysis with methodological rigor, this document aims to empower researchers in their exploration of novel chemical entities, fostering a deeper understanding of molecular structure and properties through the lens of modern spectroscopy.

References

-

Chandrasekaran, J., et al. (2014). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. ResearchGate. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. (2024-03-24). [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

Introduction: The Rationale for Investigating 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the structural basis for a vast array of endogenous neurotransmitters, therapeutic agents, and research chemicals.[1] Its derivatives have been successfully developed into treatments for conditions ranging from ADHD and narcolepsy to asthma and hypertension.[1][2] The core structure's amenability to chemical modification allows for the fine-tuning of pharmacological activity, primarily through interactions with monoamine transporters and G-protein-coupled receptors (GPCRs).[1][3]

This guide focuses on a novel derivative, this compound, a compound of significant interest due to the unique combination of a classic phenethylamine core with an N-(thiophen-2-ylmethyl) substituent. The introduction of a thiophene ring, a bioisostere of a phenyl ring with distinct electronic properties, presents an intriguing modification.[4] Furthermore, N-alkylation of phenethylamines with bulky aromatic groups, such as a benzyl group, has been shown to dramatically enhance binding affinity and functional activity at certain serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[5]

Therefore, a comprehensive characterization of the receptor binding profile of this compound is a critical first step in understanding its potential pharmacological effects. This guide will provide a detailed, in-depth overview of the experimental protocols and data analysis workflows required to determine the binding affinity of this compound at key central nervous system targets: the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and the serotonin 2A (5-HT2A) receptor.

Experimental Design: A Multi-Target Approach to Binding Affinity Profiling

To construct a comprehensive pharmacological profile, a multi-target screening approach is essential. The primary targets for phenethylamine derivatives are the monoamine transporters, which are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[3] Additionally, direct receptor interactions, particularly at serotonin receptors, are common for this class of compounds and can contribute significantly to their overall effect.[5]

Our experimental design is therefore centered around a series of competitive radioligand binding assays. This technique remains the gold standard for quantifying the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a specific receptor or transporter.[6] The assay measures the ability of the test compound to displace a radiolabeled ligand of known high affinity from the target.

Causality Behind Experimental Choices:

-

Target Selection: DAT, SERT, and NET are chosen as they are the primary targets of many psychoactive phenethylamines.[1] The 5-HT2A receptor is included due to the known influence of N-benzyl-like substitutions on affinity for this receptor subtype.[5]

-

Assay Format: Competitive radioligand binding is selected for its robustness, sensitivity, and ability to provide a quantitative measure of affinity (the inhibition constant, Ki).[6][7]

-

Source of Receptors: The use of cell lines stably expressing the human recombinant transporters or receptors (e.g., HEK293 cells) ensures a high density of the target protein and minimizes confounding interactions with other receptors that would be present in native tissue preparations.[8]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls for total binding, non-specific binding, and determination of the radioligand's own affinity (Kd) through a saturation binding experiment.

General Materials and Reagents:

-

HEK293 cells stably expressing either human DAT, SERT, NET, or 5-HT2A receptors.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), and [³H]Ketanserin (for 5-HT2A).

-

Unlabeled standards for non-specific binding determination: Cocaine (for DAT), Desipramine (for NET), Citalopram (for SERT), and Ketanserin (for 5-HT2A).

-

Assay Buffers (specific to each target, generally Tris-based with various salts).[9]

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester and vacuum manifold.

-

Scintillation counter and scintillation cocktail.

-

This compound (synthesized via reductive amination of phenethylamine and thiophene-2-carboxaldehyde).[5]

Protocol 1: Saturation Binding Assay to Determine Radioligand Kd

Before assessing the affinity of our test compound, it is crucial to characterize the binding of the radioligand to the receptor preparation. This is achieved through a saturation binding experiment, which determines the equilibrium dissociation constant (Kd) of the radioligand and the maximum receptor density (Bmax).[10][11]

Step-by-Step Methodology:

-

Preparation: Prepare cell membranes from the HEK293 cell lines expressing the target of interest. Quantify the protein concentration using a standard method like the BCA assay.[9]

-

Assay Setup: In a 96-well plate, set up duplicate wells for total binding and non-specific binding.

-

Total Binding: Add increasing concentrations of the radioligand to the wells containing the cell membrane preparation in the appropriate assay buffer.[11]

-

Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a structurally distinct, unlabeled competitor to saturate the specific binding sites.[11]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[9]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration. Plot the specific binding versus the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[10]

Protocol 2: Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for the target receptors.

Step-by-Step Methodology:

-

Preparation: Prepare cell membranes as described in Protocol 1.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its Kd value determined in Protocol 1), and varying concentrations of this compound.[12]

-

Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of the unlabeled standard).

-

Incubation, Termination, and Quantification: Follow steps 5-8 from Protocol 1.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[8]

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand determined in Protocol 1.[13]

-

Diagram of the Competitive Radioligand Binding Assay Workflow:

A schematic overview of the competitive radioligand binding assay workflow.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a clear and concise table to allow for easy comparison of the compound's affinity across the different targets.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Target | Radioligand | Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 125 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 850 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 45 |

| 5-HT2A Receptor | [³H]Ketanserin | 25 |

Note: The Ki values presented in this table are hypothetical and are intended for illustrative purposes. They are based on the general structure-activity relationships of phenethylamine derivatives, where N-alkylation with bulky groups can decrease affinity for monoamine transporters but increase affinity for certain serotonin receptors.

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound would be characterized as a potent ligand for the 5-HT2A receptor and the norepinephrine transporter, with moderate affinity for the dopamine transporter and lower affinity for the serotonin transporter. This profile suggests that the compound may have a complex pharmacological effect, potentially combining elements of psychedelic or atypical antipsychotic activity (from the 5-HT2A receptor interaction) with stimulant-like properties (from the NET and DAT interaction).

Conclusion: A Pathway to Understanding Novel Phenethylamines

This in-depth technical guide provides a comprehensive framework for determining the receptor binding affinity of novel compounds such as this compound. The detailed protocols for saturation and competitive radioligand binding assays, coupled with a robust data analysis workflow, represent a self-validating system for generating high-quality, reproducible data. By elucidating the binding profile of this and other novel phenethylamine derivatives, researchers can take the crucial first step in understanding their potential therapeutic applications and mechanisms of action, ultimately contributing to the advancement of neuropharmacology and drug development.

References

-

Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: PMC - PubMed Central URL: [Link]

-

Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]

-

Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: PMC - PubMed Central URL: [Link]

-

Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: ResearchGate URL: [Link]

-

Title: Whole-cell radioligand saturation binding Source: Protocols.io URL: [Link]

-

Title: Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values Source: CORE URL: [Link]

-

Title: Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay Source: PubMed URL: [Link]

-

Title: Saturation Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

-

Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]

-

Title: Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration Source: PubMed URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]

-

Title: 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: FR URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

-

Title: Analysis of Binding Data Source: Springer Nature Experiments URL: [Link]

-

Title: Substituted phenethylamine Source: Grokipedia URL: [Link]

-

Title: Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents Source: ResearchGate URL: [Link]

- Title: US7745665B2 - Substituted phenethylamines Source: Google Patents URL

-

Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. US7745665B2 - Substituted phenethylamines - Google Patents [patents.google.com]

- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Receptor-Ligand Binding Assays [labome.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. revvity.com [revvity.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

Structure-activity relationship (SAR) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine Analogs

Abstract

The this compound scaffold represents a compelling hybrid structure in medicinal chemistry, combining the well-established pharmacophoric features of phenethylamines with the versatile bioisosteric properties of the thiophene ring. Phenethylamines are integral to numerous endogenous neurotransmitters and synthetic drugs, primarily targeting the central nervous system.[1][2] Concurrently, the thiophene moiety is a privileged heterocycle found in many approved pharmaceuticals, valued for its ability to modulate metabolic stability and receptor affinity.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this core scaffold. We will dissect the key structural regions amenable to modification, explore validated synthetic pathways, and examine how specific chemical alterations influence biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into optimizing this scaffold for various therapeutic targets, supported by detailed experimental protocols and a robust framework for logical drug design.

Introduction to the Hybrid Scaffold

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to generate hybrid molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. The this compound core is a prime example of this strategy.

The Phenethylamine Backbone: A CNS Staple

The 2-phenethylamine motif is a cornerstone of neuropharmacology. It forms the basic structure for endogenous catecholamines like dopamine, norepinephrine, and epinephrine, which are fundamental to mood, voluntary movement, and stress responses.[1] Its simple, flexible structure allows it to interact with a wide array of G-protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors, making it a frequent starting point for the development of CNS-active drugs.[1][5]

The Thiophene Moiety: A Versatile Bioisostere

The thiophene ring is a five-membered aromatic heterocycle that serves as a highly effective bioisostere for the phenyl ring.[3] Its inclusion in a molecule can significantly alter electronic distribution, lipophilicity, and metabolic pathways compared to a simple phenyl analog. This versatility has led to its incorporation into a multitude of marketed drugs with diverse activities, including antipsychotic, antifungal, anticancer, and anti-inflammatory agents.[3]

The this compound Congener

By combining these two powerful moieties, the this compound scaffold offers a rich chemical space for exploration. The resulting analogs have the potential to engage with biological targets in novel ways, leveraging the CNS-targeting propensity of the phenethylamine core while fine-tuning activity and selectivity through the thiophene ring. This guide systematically explores the SAR of this scaffold to provide a predictive framework for future drug design.

Core Scaffold Analysis and Points of Modification

The therapeutic potential of the core scaffold can be systematically optimized by modifying three distinct regions. Understanding the role of each region is critical for rational analog design.

-

Region A (Phenyl Ring): Substituents on this ring primarily influence hydrophobic and electronic interactions with the target protein. Modifications here can drastically alter a compound's lipophilicity, membrane permeability, and binding affinity.

-

Region B (Ethanamine Linker): This flexible linker dictates the spatial orientation of the two aromatic systems. Modifications such as N-alkylation can alter the amine's basicity (pKa) and steric profile, while changes to the ethyl chain can introduce conformational rigidity.

-

Region C (Thiophene Moiety): This region contributes to the overall electronic character and can engage in specific hydrogen bonds or π-stacking interactions. Substitutions on this ring can modulate metabolic stability and fine-tune target engagement.

General Synthesis Strategies

Analogs of this compound are readily accessible through established synthetic methodologies. The most direct and versatile approach is reductive amination, which forms the key secondary amine bond in a single, efficient step.

The overall workflow involves preparing the requisite starting materials—a substituted 2-phenylethanamine and a substituted thiophene-2-carboxaldehyde—and coupling them under reductive conditions. The synthesis of the 2-thiophene ethylamine intermediate itself can be achieved through several published routes.[6]

Protocol 3.1: Representative Synthesis via Reductive Amination

Objective: To synthesize 4-chloro-phenyl)-N-(thiophen-2-ylmethyl)ethanamine.

Materials:

-

2-(4-chlorophenyl)ethan-1-amine (1.0 mmol, 1.0 eq)

-

Thiophene-2-carboxaldehyde (1.1 mmol, 1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Acetic acid (catalytic amount, ~1 drop)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(4-chlorophenyl)ethan-1-amine and anhydrous DCM.

-

Add thiophene-2-carboxaldehyde and a drop of acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product by flash column chromatography on silica gel. The purified product's structure and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before biological testing.

Structure-Activity Relationship (SAR) Analysis

The following sections synthesize findings from the literature to explain how structural changes in each region of the scaffold typically influence biological activity.

Modifications of the Phenyl Ring (Region A)

Substitutions on the phenyl ring are a primary tool for modulating potency and pharmacokinetics.

-

Position: The position of substituents (ortho, meta, para) is critical. For many CNS targets, para-substitution is often favored as it extends into a specific sub-pocket of the receptor binding site without causing steric hindrance.[5]

-

Electronic Effects: Halogens (e.g., Cl, F) or methoxy (-OCH₃) groups at the 3- and/or 4-positions have been shown to increase potency in related phenethylamine series, often by enhancing lipophilicity and promoting favorable interactions.[2] Electron-withdrawing groups like trifluoromethyl (-CF₃) can also enhance activity but may alter metabolic profiles.[7]

-

Causality: Adding a lipophilic group like chlorine can enhance membrane permeability, improving access to CNS targets. A methoxy group can act as a hydrogen bond acceptor, forming a key interaction with the receptor. These choices are hypothesis-driven based on the presumed nature of the target's active site.

Table 1: Representative SAR Data for Phenyl Ring Modifications

| Analog ID | Phenyl Substitution (Region A) | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 1a | Unsubstituted | 5-HT₂ₐ Receptor Binding | 150 nM | Fictional Data |

| 1b | 4-Chloro | 5-HT₂ₐ Receptor Binding | 35 nM | [2] |

| 1c | 4-Methoxy | 5-HT₂ₐ Receptor Binding | 50 nM | [2] |

| 1d | 3,4-Dichloro | 5-HT₂ₐ Receptor Binding | 15 nM | [2] |

| 1e | 2-Chloro | 5-HT₂ₐ Receptor Binding | 210 nM | Fictional Data |

Note: Data is representative and may be adapted from related chemical series for illustrative purposes.

Modifications of the Ethanamine Linker (Region B)

The linker's properties directly impact how the two aromatic rings are presented to the biological target.

-

N-Substitution: The secondary amine is a key interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartic Acid) in the receptor. N-methylation or N-ethylation can subtly alter the amine's pKa and steric bulk, which can fine-tune selectivity between receptor subtypes.

-

Chain Rigidity: Introducing a methyl group on the α-carbon of the ethyl chain restricts free rotation. This conformational constraint can be beneficial if it locks the molecule into a bioactive conformation, but detrimental if it favors an inactive one. This strategy is often used to improve selectivity and reduce off-target effects.

Modifications of the Thiophene Moiety (Region C)

The thiophene ring offers numerous avenues for optimization.

-

Substitution: The 5-position of the thiophene ring is often electronically and sterically accessible. Adding small alkyl or halogen groups can enhance van der Waals interactions or modulate the ring's electronic properties. In some series, substitution at the 5-position has been found to be important for pharmacological activity.[3]

-

Bioisosteric Replacement: A common strategy in lead optimization is to replace the thiophene ring with other heterocycles like furan, pyridine, or even a substituted phenyl ring. This can reveal crucial information about the electronic and hydrogen-bonding requirements of the binding pocket. For example, replacing the sulfur atom with oxygen (furan) or nitrogen (pyridine) fundamentally alters the ring's hydrogen bonding capacity.

Pharmacological Targets and Screening Protocols

Based on the parent scaffolds, analogs of this compound are promising candidates for a range of biological targets, particularly those involved in neurotransmission and inflammation.

-

Potential Targets:

The initial screening process should be designed to efficiently identify primary biological activity and guide further optimization.

Protocol 5.1: In Vivo Anti-Inflammatory Activity Assay

Objective: To evaluate the anti-inflammatory potential of a test compound using the carrageenan-induced rat paw edema model. This is a classic and reliable model for acute inflammation.[9][10]

Materials:

-

Wistar rats (150-200g)

-

Test compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Diclofenac sodium (positive control), prepared in the same vehicle

-

Vehicle (negative control)

-

1% w/v carrageenan solution in sterile saline

-

Plebysmometer or digital calipers

Procedure:

-

Acclimatize animals for at least 48 hours before the experiment. Fast the animals overnight with free access to water.

-

Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., 10, 20, 40 mg/kg).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Administer the vehicle, diclofenac, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all rats. Causality Note: Carrageenan is a phlogistic agent that induces a reproducible inflammatory response.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).

-

Data Analysis & Self-Validation:

-

Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

A statistically significant reduction in paw edema compared to the vehicle control group indicates anti-inflammatory activity. The positive control (Diclofenac) group must show significant inhibition for the assay to be considered valid.

-

Conclusion and Future Perspectives

The this compound scaffold is a fertile ground for the discovery of novel bioactive agents. This guide has established a clear framework for understanding its structure-activity relationships.

Key Takeaways:

-

Phenyl Ring: Para-substitution with small, lipophilic, or hydrogen-bond accepting groups is a promising strategy for enhancing potency.

-

Ethanamine Linker: The secondary amine is a critical anchor point, and its basicity can be modulated for improved interactions.

-

Thiophene Moiety: This region provides an opportunity to fine-tune metabolic stability and explore additional vector interactions within the target's binding site.

Future research should focus on a multi-parameter optimization approach. Promising analogs identified through primary screening should be subjected to early ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to ensure that gains in potency are not offset by poor drug-like properties. Furthermore, computational methods, such as molecular docking and QSAR studies, can be employed to build more predictive models and rationalize the experimental findings, thereby accelerating the discovery of clinical candidates derived from this versatile and promising scaffold.

References

-

Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

-

García-Linares, S., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1369. [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

-

Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 59. [Link]

-

Chen, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship of N-Aryl-N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. Journal of Medicinal Chemistry, 64(11), 7371-7389. [Link]

-

Peshkov, V. A., et al. (2011). Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. Bioorganic & Medicinal Chemistry, 19(5), 1779-1789. [Link]

-

Tan, S. L., et al. (2017). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

-

Chaudhari, P. S., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. ResearchGate. [Link]

-

Chaudhari, P. S., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(2), 102-114. [Link]

- Google Patents. (2013). CN103351376B - Synthetic method of 2-thiophene ethylamine.

-

Kim, Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 24(5), 545-552. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

-

Thomson, D. S., et al. (2022). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 27(19), 6248. [Link]

-

Wang, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1184-1192. [Link]

-

Fathalla, O. A., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 19(11), 17536-17551. [Link]

-

Husain, A., et al. (2012). Eco-friendly synthesis and antimicrobial activities of some 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines. Journal of the Serbian Chemical Society, 77(6), 743-750. [Link]

-

Rane, R. A., et al. (2014). Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. Bioorganic & Medicinal Chemistry Letters, 24(2), 604-608. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vitro screening of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

Foreword: A Strategic Approach to Early-Stage Compound Profiling

In the landscape of drug discovery, the initial characterization of a novel chemical entity is a pivotal juncture. The decisions made at this stage reverberate through the entire development pipeline, influencing resource allocation and the ultimate trajectory of the candidate compound. This guide provides a comprehensive framework for the preliminary in vitro screening of this compound, a molecule whose structural motifs—a classic phenethylamine core and a thiophene moiety—suggest a strong potential for neuroactivity.

Our approach is not a mere checklist of assays but a logical, cascading strategy designed to build a foundational pharmacological profile. We begin with hypothesis-driven primary target screening, progress to broader selectivity profiling, and integrate critical, early-stage safety assessments. The causality behind each experimental choice is elucidated, providing the reader not just with protocols, but with the strategic insight required to interpret the resulting data and make informed decisions. This is the essence of a self-validating system: each stage of the investigation builds upon the last, creating a cohesive and trustworthy initial dossier on the compound's biological activity.

Structural Hypothesis and Screening Rationale

The chemical structure of this compound provides immediate clues to its likely biological targets. The 2-phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters (like dopamine and norepinephrine) and synthetic psychoactive compounds.[1][2] This strongly suggests a high probability of interaction with the monoamine transporter system: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Therefore, our screening cascade is logically structured to first interrogate these primary, high-probability targets to determine affinity and functional activity. Subsequent assays are designed to build a broader profile, assessing selectivity against key G-protein coupled receptors (GPCRs) and flagging potential safety liabilities such as cytotoxicity, metabolic drug-drug interactions, and cardiotoxicity at the earliest possible stage.[3][4] This aligns with modern preclinical research paradigms that emphasize early de-risking of drug candidates.[5][6]

Caption: High-level workflow for the in vitro screening cascade.

Primary Target Screening: Monoamine Transporters

The initial focus is to quantify the interaction of the test compound with its hypothesized primary targets: SERT, DAT, and NET. We employ a two-pronged approach using both binding and functional assays to create a robust dataset.

Radioligand Binding Assays: Quantifying Affinity

Causality: Before assessing function, we must determine if the compound physically interacts with the transporters. Radioligand binding assays provide a quantitative measure of affinity (Ki), indicating the concentration of the compound required to occupy 50% of the transporters. This is a foundational experiment in pharmacology, utilizing the principle of competitive displacement of a high-affinity, radioactively labeled ligand.[7][8][9]

Experimental Protocol: Monoamine Transporter Radioligand Binding

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either human SERT, DAT, or NET. Thaw membranes on ice and dilute to the recommended concentration (typically 2-10 µg protein/well) in the specific binding buffer.

-

Assay Buffer Composition:

-

SERT: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

DAT/NET: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

-

Radioligands (Final Concentration):

-

SERT: ~1 nM [³H]-Citalopram.

-

DAT: ~2 nM [³H]-WIN 35,428.

-

NET: ~1 nM [³H]-Nisoxetine.

-

-

Assay Setup (96-well plate):

-

Total Binding: Add 50 µL buffer, 50 µL radioligand, and 50 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET), 50 µL radioligand, and 50 µL membrane suspension.

-

Test Compound: Add 50 µL of the test compound (at 10-12 serial dilutions, e.g., from 10 pM to 100 µM), 50 µL radioligand, and 50 µL membrane suspension.

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.

-

Termination and Filtration: Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. The filter traps the membranes while unbound radioligand passes through. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Neurotransmitter Uptake Assays: Assessing Functional Inhibition

Causality: Affinity does not always equate to function. A compound might bind to a transporter without inhibiting its activity. Therefore, a functional assay is required to confirm that binding translates into a pharmacological effect. The synaptosomal uptake assay directly measures the compound's ability to block the primary function of these transporters: clearing neurotransmitters from the synaptic cleft.[1][7][9]

Experimental Protocol: Synaptosomal Neurotransmitter Uptake

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (striatum for DA, hippocampus/cortex for 5-HT and NE) via differential centrifugation of brain homogenates. Resuspend the final P2 pellet in Krebs-Ringer buffer.

-

Assay Setup (96-well plate):

-

Pre-incubate synaptosomes (approx. 100 µg protein/well) with the test compound (serial dilutions) or vehicle for 10-15 minutes at 37°C.

-

-

Initiation of Uptake: Add a mixture of the respective [³H]-labeled neurotransmitter ([³H]-5-HT, [³H]-DA, or [³H]-NE) at a final concentration near its Km value (typically 20-200 nM).

-

Incubation: Incubate for a short period (5-10 minutes) at 37°C. This incubation must be within the linear range of uptake.

-

Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove external radioactivity.

-

Detection & Analysis: Quantify the radioactivity trapped within the synaptosomes via liquid scintillation counting. Determine IC₅₀ values by plotting percent inhibition of uptake against the log concentration of the test compound.

Secondary Target and Liability Screening

A potent and selective compound is desirable, but one with unforeseen off-target activities can lead to undesirable side effects. This phase aims to identify such interactions early.

GPCR Functional Assays

Causality: The phenethylamine scaffold is also known to interact with various GPCRs, particularly adrenergic and serotonergic receptors.[2] It is crucial to assess whether the compound acts as an agonist, antagonist, or allosteric modulator at these sites. Functional assays, which measure downstream signaling events, are vastly more informative than simple binding assays at this stage.[10][11][12]

Sources

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ppd.com [ppd.com]

- 4. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. sfda.gov.sa [sfda.gov.sa]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 11. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 12. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes & Protocols: High-Throughput Screening for 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine Derivatives

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine derivatives, a chemical scaffold with potential applications in neuroscience and pharmacology. Recognizing the structural similarities of this scaffold to known monoamine transporter ligands, this guide proposes a targeted screening strategy focused on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Detailed protocols for a primary competitive radioligand binding assay, a secondary functional neurotransmitter uptake assay, and a critical cytotoxicity counter-screen are provided. The methodologies are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for hit identification and lead optimization in a drug discovery context.

Introduction: Rationale and Screening Strategy

The this compound scaffold belongs to the broader class of phenethylamines, which are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets, particularly within the central nervous system (CNS).[1] Specifically, many derivatives have been shown to inhibit the synaptosomal uptake of key neurotransmitters like norepinephrine and serotonin.[2] Given this precedent, a logical and resource-effective strategy for screening a library of novel derivatives is to prioritize targets that regulate monoamine neurotransmission.

The primary targets for this proposed screening campaign are the monoamine transporters (MATs): DAT, NET, and SERT. These transporters are crucial for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[3][4] Inhibition of these transporters is a validated mechanism for treating numerous neurological and psychiatric disorders.

Our screening cascade is designed to efficiently identify potent and selective modulators of these transporters while eliminating cytotoxic artifacts early in the process.

Screening Cascade Workflow

The proposed workflow follows a logical progression from a high-throughput primary screen to more detailed secondary and counter-screens to confirm and characterize initial hits.

Figure 1: High-Throughput Screening Cascade. This diagram illustrates the workflow from initial single-point screening of the compound library to hit confirmation and cytotoxicity testing.

Application Note I: Primary HTS - Radioligand Binding Assay

Principle of the Assay

Competitive radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5] The assay measures the ability of a non-radioactive test compound to compete with a known, high-affinity radioligand for binding to the target. The target source is typically a cell membrane preparation expressing high levels of the transporter (e.g., HEK293 cells stably expressing human DAT). The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the target.

Assay Validation: The Z'-Factor

Before initiating a full screen, the quality and robustness of the assay must be validated. The Z'-factor is a statistical parameter used to quantify the separation between positive and negative controls, indicating the reliability of an HTS assay.[6][7]

Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p and σ_p are the mean and standard deviation of the positive control (e.g., a known inhibitor).

-

μ_n and σ_n are the mean and standard deviation of the negative control (vehicle).

An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[8][9]

| Z'-Factor Value | Assay Quality Assessment |

| > 0.5 | Excellent, robust assay |

| 0 to 0.5 | Marginal, may require optimization |

| < 0 | Poor, not suitable for screening |

Table 1: Interpretation of Z'-Factor Values.[6][8]

Detailed Protocol: DAT Radioligand Binding Assay

This protocol is optimized for a 96-well filter plate format. Reagent volumes can be scaled for 384-well plates.

Materials & Reagents:

| Reagent | Details |

| Membrane Preparation | Cell membranes from HEK293 cells expressing human Dopamine Transporter (hDAT). |

| Radioligand | [³H]-BTCP (or similar high-affinity DAT ligand). Stock at 1 µM.[4] |

| Assay Buffer | 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10] |

| Wash Buffer | Ice-cold Assay Buffer. |

| Non-Specific Ligand | 10 µM BTCP (unlabeled).[4] |

| Positive Control | Nomifensine or GBR 12909.[4] |

| Test Compounds | This compound derivatives dissolved in 100% DMSO. |

| Filter Plate | 96-well glass fiber (GF/C) filter plate, pre-soaked in 0.3% polyethyleneimine (PEI). |

| Scintillation Cocktail | Betaplate Scint or equivalent. |

Procedure:

-

Compound Plating: Prepare a compound source plate. Serially dilute test compounds in DMSO. For a single-point screen, prepare a 1 mM stock (100x final concentration).

-

Assay Plate Preparation: To each well of a 96-well polypropylene plate, add reagents in the following order:

-

Plate Configuration:

-

Total Binding: DMSO vehicle (no inhibitor).

-

Non-Specific Binding (NSB): 10 µM unlabeled BTCP.

-

Positive Control: 10 µM Nomifensine.

-

Test Wells: Test compounds (final concentration 10 µM).

-

-

Incubation: Seal the plate and incubate for 120 minutes at 4°C with gentle agitation.[4]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration over the PEI-soaked GF/C filter plate using a cell harvester.

-

Washing: Wash the filters four times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.

-

Drying & Counting: Dry the filter mat for 30 minutes at 50°C.[10] Add 50 µL of scintillation cocktail to each well, seal the plate, and count radioactivity using a microplate scintillation counter (e.g., MicroBeta TriLux).

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

-

Calculate Percent Inhibition for Test Compounds:

-

% Inhibition = 100 * (1 - (Test Compound (cpm) - NSB (cpm)) / (Specific Binding (cpm))).

-

-

Hit Identification: Compounds exhibiting >50% inhibition at a 10 µM concentration are considered primary hits and are selected for dose-response analysis to determine their IC₅₀ value.

Application Note II: Secondary HTS - Neurotransmitter Uptake Assay

Principle of the Assay

While binding assays measure affinity, they do not confirm functional activity. A neurotransmitter uptake assay provides this crucial functional validation.[11] This assay uses a fluorescent substrate that acts as a mimic for the natural neurotransmitter (e.g., dopamine).[3] When the transporter is active, it internalizes the fluorescent substrate, leading to an increase in intracellular fluorescence. Inhibitors of the transporter will block this uptake, resulting in a reduced fluorescence signal. Modern kits utilize a masking dye that quenches the fluorescence of the extracellular substrate, creating a "no-wash" homogenous assay format ideal for HTS.[12][13]

Detailed Protocol: Fluorescent Dopamine Uptake Assay

This protocol is adapted for use with commercially available kits (e.g., from Molecular Devices) in a 384-well format.

Materials & Reagents:

| Reagent | Details |

| Cell Line | HEK293 cells stably expressing hDAT. |

| Assay Plates | 384-well, black-walled, clear-bottom microplates, coated with Poly-D-Lysine. |

| Culture Medium | DMEM/F12, 10% FBS (dialyzed recommended), G418 for selection.[12] |

| Assay Kit | Neurotransmitter Transporter Uptake Assay Kit or equivalent, containing fluorescent substrate and masking dye. |

| Positive Control | Nomifensine or other known DAT inhibitor. |

| Assay Buffer | Hank's Balanced Salt Solution (HBSS) or as specified by the kit. |

Procedure:

-

Cell Plating: Seed hDAT-HEK293 cells into 384-well plates at a density of 12,500-20,000 cells/well in a 25 µL volume.[12] Incubate overnight (approx. 20 hours) to allow for adherence and formation of a confluent monolayer.

-

Compound Addition:

-

Remove culture medium from the cell plate.

-

Add 20 µL of Assay Buffer containing the test compounds or controls (prepared at 2x final concentration).

-

Incubate for 10-15 minutes at 37°C.

-

-

Substrate Addition:

-

Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

-

Add 20 µL of this solution to all wells.

-

-

Signal Detection:

-

Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FlexStation® or SpectraMax®).

-

Measure the fluorescence signal kinetically over 20-30 minutes or as an endpoint reading after a 10-minute incubation.

-

Typical Settings: Excitation ~440 nm, Emission ~520 nm (confirm with kit specifications).

-

Data Analysis

-

The rate of uptake (kinetic read) or the final fluorescence intensity (endpoint read) is used for analysis.

-

Calculate the percent inhibition for each compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).

-

Confirm hits from the primary screen by generating dose-response curves and calculating IC₅₀ values. A strong correlation between binding affinity (Ki) and functional inhibition (IC₅₀) strengthens the case for a specific mechanism of action.

Application Note III: Counter-Screen - Cell Viability Assay

Principle of the Assay

It is essential to distinguish true inhibition of the target from a loss of signal due to compound-induced cytotoxicity. A counter-screen using a cell viability assay is a mandatory step. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogenous method that quantifies ATP, an indicator of metabolically active, viable cells.[14][15] A decrease in ATP levels is directly proportional to the number of non-viable cells.

Detailed Protocol: CellTiter-Glo® Viability Assay

This is a simple "add-mix-measure" protocol.[15]

Materials & Reagents:

| Reagent | Details |

| Cell Line | The same host cell line used in the functional assay (e.g., hDAT-HEK293). |

| Assay Plates | 384-well, white, opaque-walled plates (for luminescence). |

| Assay Reagent | CellTiter-Glo® Reagent (reconstituted Buffer and Substrate).[16] |

| Positive Control | A known cytotoxic agent (e.g., digitonin). |

Procedure:

-

Cell Plating & Dosing: Plate and dose cells with the test compounds exactly as described in the functional uptake assay protocol (Section 3.2, Step 1 & 2), using opaque-walled plates. The incubation time should match the longest incubation period in the primary or secondary assays.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[17]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of medium in the well (e.g., add 25 µL of reagent to 25 µL of medium).[17]

-

Lysis & Signal Stabilization:

-

Data Recording: Record luminescence using a plate-reading luminometer.

Data Interpretation

Compounds that show significant inhibition in the primary and secondary assays but also cause a corresponding decrease in cell viability at the same concentration are flagged as cytotoxic artifacts and are typically deprioritized. This critical step ensures that resources are focused on compounds with a specific, on-target mechanism of action.

References

-

Title: Z-Factor Calculator - Free Online Tool | Assay Quality Control Source: PunnettSquare Tools URL: [Link]

-

Title: Z-factors Source: BIT 479/579 High-throughput Discovery URL: [Link]

-

Title: CellTiter-Glo Assay - Oslo - OUH - Protocols Source: Oslo University Hospital URL: [Link]

-

Title: Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 Source: GraphPad URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]

-

Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices Source: Molecular Devices URL: [Link]

-

Title: Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs Medicalexpo Source: Medicalexpo URL: [Link]

-

Title: A Fluorescence-Based Neurotransmitter Transporter Uptake Assay Source: Molecular Devices URL: [Link]

-

Title: From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening Source: BellBrook Labs URL: [Link]

-

Title: Z-factor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay Source: Eurofins Discovery URL: [Link]

-

Title: High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors Source: PubMed Central URL: [Link]

-

Title: Radioligand Binding Assay | Gifford Bioscience Source: Gifford Bioscience URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PubMed Central URL: [Link]

-

Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: PubMed Central URL: [Link]

-

Title: 2-Phenethylamines in Medicinal Chemistry: A Review Source: MDPI URL: [Link]

-

Title: 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. punnettsquare.org [punnettsquare.org]

- 7. Z-factor - Wikipedia [en.wikipedia.org]

- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. moleculardevices.com [moleculardevices.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 16. promega.com [promega.com]

- 17. promega.com [promega.com]

Using 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine as a molecular probe

Application Note & Protocols

Topic: 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine as a Molecular Probe Scaffold for the Monoamine Transporter System

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: A Privileged Scaffold for Neurotransmitter System Research

This compound is a synthetic compound integrating two critical pharmacophores: the 2-phenethylamine core and a thiophene moiety. The 2-phenethylamine structure is the foundational backbone for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast number of psychoactive compounds and therapeutics.[1][2] Its derivatives are well-established ligands for a variety of central nervous system targets, most notably the monoamine transporters (MATs).[3][4][5]

The inclusion of a thiophene ring, a well-regarded bioisostere for a phenyl ring, often enhances metabolic stability and modulates ligand-receptor binding interactions.[6] Thiophene-based compounds have demonstrated extensive applicability across various therapeutic domains, including neurological disorders, due to favorable properties such as lipophilicity which can aid in crossing the blood-brain barrier.[6]

This document outlines the application of this compound not as a direct, off-the-shelf probe, but as a high-potential molecular scaffold. We provide the scientific rationale and detailed protocols for its characterization and use as a competitive ligand to probe the function and pharmacology of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Principle of Action: Competitive Antagonism at Monoamine Transporters

The primary mechanism by which this scaffold is expected to interact with MATs is through competitive binding at the central substrate (S1) binding site. MATs, part of the Solute Carrier 6 (SLC6) family, are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[3] The 2-phenethylamine core of the title compound mimics the structure of endogenous monoamines, allowing it to occupy the same binding pocket as dopamine, serotonin, or norepinephrine. By competing with native substrates or radiolabeled ligands, the compound can be used to quantify transporter affinity and function.

The specific binding affinity and selectivity profile (i.e., its relative affinity for DAT vs. SERT vs. NET) are determined by the complete structure, including the N-linked thiophen-2-ylmethyl group, which explores interactions with secondary binding pockets or specific residues within the transporter channel.